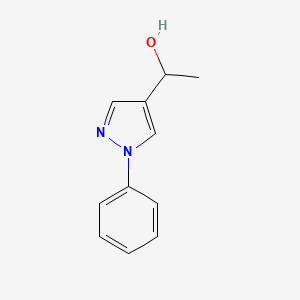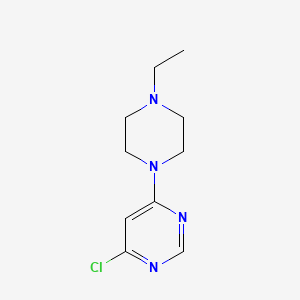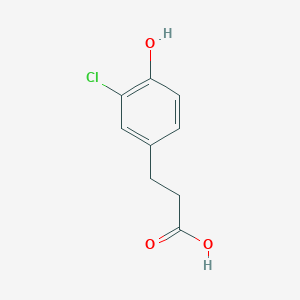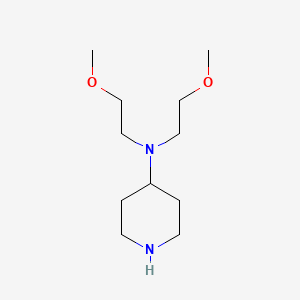![molecular formula C12H15N3O3 B1427900 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1291656-86-4](/img/structure/B1427900.png)
6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid
説明
This compound, also known by its IUPAC name 6-{[(1-methyl-3-pyrrolidinyl)amino]carbonyl}-2-pyridinecarboxylic acid, has a molecular weight of 249.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O3/c1-15-6-5-8(7-15)13-11(16)9-3-2-4-10(14-9)12(17)18/h2-4,8H,5-7H2,1H3,(H,13,16)(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 249.27 .科学的研究の応用
Antibacterial Properties
Pyridonecarboxylic acids, including analogs similar to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid, have been studied for their potential antibacterial properties. For instance, Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing significant in vitro and in vivo antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Chemical Libraries
Bojana Črček et al. (2012) demonstrated the use of similar compounds in the parallel synthesis of a library of pyrimidine-5-carboxamides. This indicates its utility in creating diverse chemical libraries for various applications, including drug discovery (Črček et al., 2012).
Structural Studies
M. Kadir et al. (2017) focused on the structural characterization of monoamide isomers related to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various fields, such as material science or pharmacology (Kadir et al., 2017).
Computational Chemistry
T. Cuya et al. (2018) utilized similar pyridinium compounds in computational studies to understand their interactions with human acetylcholinesterase when inhibited by nerve agents. This showcases the application of these compounds in computational and theoretical chemistry, particularly in understanding enzyme interactions (Cuya et al., 2018).
Development of Antibiotics
Research by M. Sunagawa et al. (1990) into carbapenem compounds, which are structurally related to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid, indicates their potential role in the development of new antibiotics, especially considering their activity and stability profiles (Sunagawa et al., 1990).
Safety And Hazards
特性
IUPAC Name |
6-[(1-methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-15-6-5-8(7-15)13-11(16)9-3-2-4-10(14-9)12(17)18/h2-4,8H,5-7H2,1H3,(H,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAIQHJQMRAKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



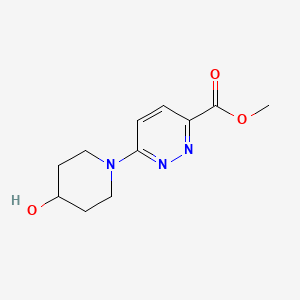
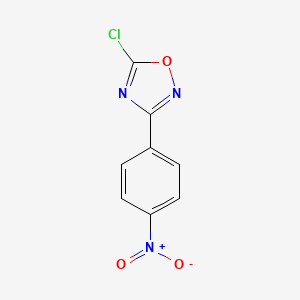
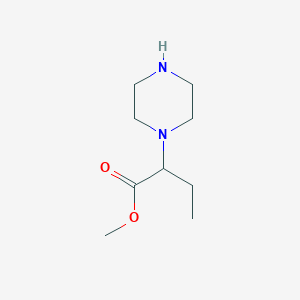
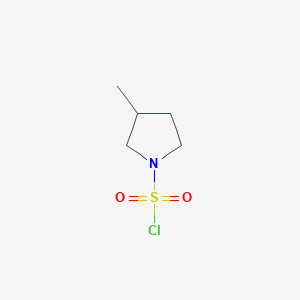
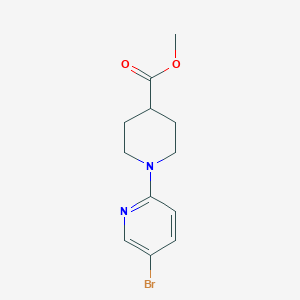
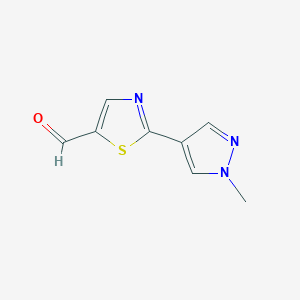
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
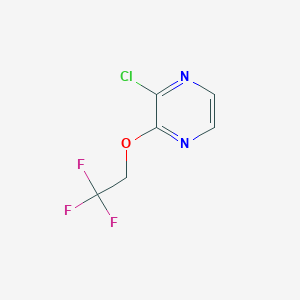
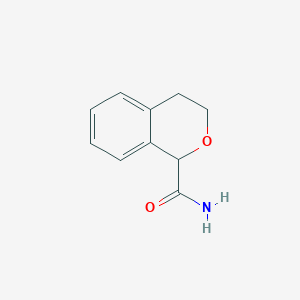
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
